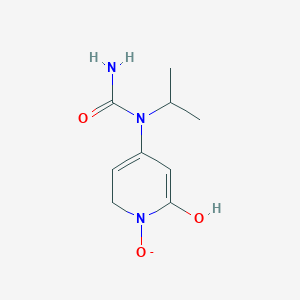
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is a synthetic organic compound Its structure includes a pyridine ring substituted with a hydroxy group and an oxido group, along with a propan-2-ylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution reactions: The hydroxy and oxido groups can be introduced through substitution reactions using appropriate reagents.
Urea formation: The propan-2-ylurea moiety can be formed by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxido group can be reduced to form a hydroxylamine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the oxido group may produce a hydroxylamine.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-hydroxy-2H-pyridin-4-yl)-1-propan-2-ylurea: Lacks the oxido group, which may affect its reactivity and biological activity.
1-(6-methoxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties.
Uniqueness
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is unique due to the presence of both hydroxy and oxido groups on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C9H14N3O3- |
|---|---|
Peso molecular |
212.23 g/mol |
Nombre IUPAC |
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H14N3O3/c1-6(2)12(9(10)14)7-3-4-11(15)8(13)5-7/h3,5-6,13H,4H2,1-2H3,(H2,10,14)/q-1 |
Clave InChI |
PSDGIPGNTFPFFK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C1=CCN(C(=C1)O)[O-])C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


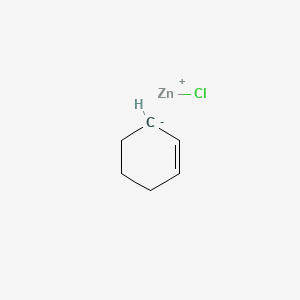
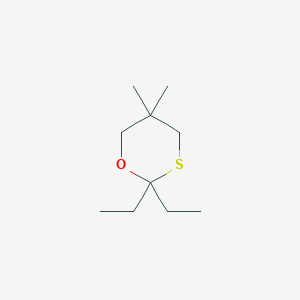
![4-Chloro-N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}benzamide](/img/structure/B12526719.png)
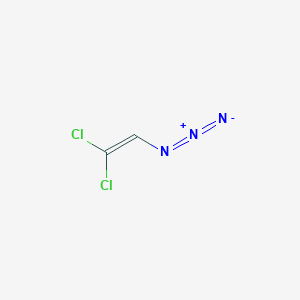
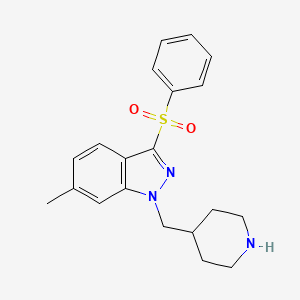
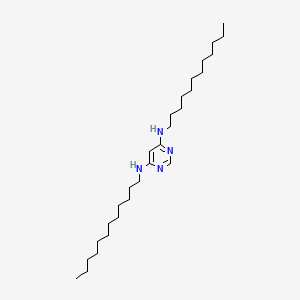
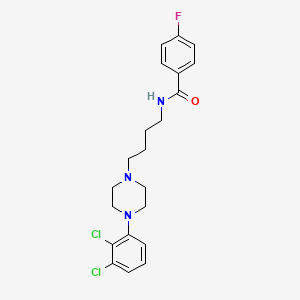
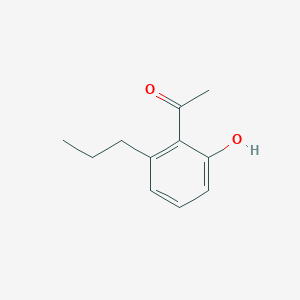
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![beta-Alanine, N-[[2-[4-[(hydroxyamino)iminomethyl]phenyl]-1-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl]-](/img/structure/B12526765.png)
![N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12526766.png)
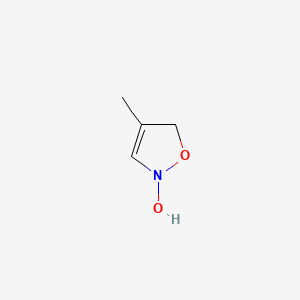
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
